1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Overview
Description
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps. One common route starts with the preparation of 1-(6-piperazino-2-naphthyl)-1-ethanone. This intermediate is synthesized by treating thoroughly dried piperazine with lithium metal in a mixture of anhydrous toluene and hexamethylphosphoric triamide (HMPT) to yield the lithium salt. This salt then reacts with 1-(6-methoxy-2-naphthyl)-1-ethanone to form the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with molecular targets such as dopaminergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)piperazine: Shares the naphthyl and piperazine moieties but lacks the diphenylethanone group.
Spiperone: A potent dopaminergic D2 receptor ligand with a similar piperazine structure.
N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)-4-Acetyl-Piperazine: Contains a naphthylsulfonyl group and a piperazine ring but differs in other substituents.
Uniqueness
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its combination of a naphthylsulfonyl group, a piperazine ring, and a diphenylethanone moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c31-28(27(23-10-3-1-4-11-23)24-12-5-2-6-13-24)29-17-19-30(20-18-29)34(32,33)26-16-15-22-9-7-8-14-25(22)21-26/h1-16,21,27H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCJXLHKZPEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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